Enhanced Lipophilicity vs. Structural Analogs
The target compound exhibits a computed XLogP3 of 2.2, which is 0.3 log units higher than the 4-chloro-3-(2-methoxyethoxy) analog (XLogP3 = 1.9) [1][2] and 0.6 log units higher than the 5-methoxy-3-(2-methoxyethoxy) analog (XLogP3 = 1.6) [1][3]. This lipophilicity increase is attributable to the simultaneous presence of both the 4-chloro and 5-methoxy substituents, which contribute additively to logP.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | Comparator A: 4-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid, XLogP3 = 1.9; Comparator B: 5-Methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid, XLogP3 = 1.6 |
| Quantified Difference | ΔXLogP3 = +0.3 vs. Comparator A; ΔXLogP3 = +0.6 vs. Comparator B |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
A 0.3–0.6 log unit increase in lipophilicity can translate into a ~2- to 4-fold increase in membrane partitioning, which directly impacts oral absorption, blood–brain barrier penetration, and intracellular target access in cellular assays.
- [1] PubChem Compound Summary for CID 97618204, 4-Chloro-5-methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 97618180, 4-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid. National Center for Biotechnology Information (2025). View Source
- [3] PubChem Compound Summary for CID 97618107, 5-Methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid. National Center for Biotechnology Information (2025). View Source
